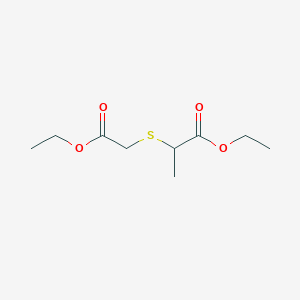
Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is a chemical compound with the molecular formula C9H16O4S . It is an organic compound that contains ethoxy, oxoethyl, and thio groups attached to a propanoate backbone .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoate backbone with ethoxy, oxoethyl, and thio groups attached . The exact 3D structure can be viewed using specialized software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.28. It has a refractive index of n20/D 1.4710 (lit.) and a boiling point of 255-256 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Catalysis in Methoxycarbonylation
Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is related to compounds that serve as catalysts or intermediates in chemical reactions. For instance, a study highlighted a highly active and selective catalyst for producing methyl propanoate via the methoxycarbonylation of ethene, utilizing a palladium complex (Clegg et al., 1999). This research underscores the potential of such compounds in facilitating crucial chemical transformations.
Coupling Reagent in Organic Synthesis
In organic synthesis, this compound-related compounds find applications as coupling reagents. Thalluri et al. (2013) reported the synthesis of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), an efficient coupling agent for racemization-free esterification, thioesterification, and amidation reactions, showcasing the utility of these compounds in peptide synthesis and organic chemistry (Thalluri et al., 2013).
Biodegradation of Oxygenates
Compounds similar to this compound have been studied for their biodegradation properties. Steffan et al. (1997) explored the degradation of gasoline oxygenates like methyl tert-butyl ether (MTBE) by propane-oxidizing bacteria, indicating the environmental applications of such compounds in bioremediation efforts (Steffan et al., 1997).
Green Solvent Applications
Ethyl lactate, related to this compound, is recognized for its green solvent properties. Bermejo et al. (2015) demonstrated its use in the extraction of caffeine and catechins from green tea leaves, emphasizing its role in sustainable and environmentally friendly extraction processes (Bermejo et al., 2015).
Amphiphilic Copolymer Synthesis
The versatility of this compound-related compounds extends to polymer chemistry. Lee et al. (2003) synthesized amphiphilic copolymers using atom transfer radical polymerization (ATRP), which could have implications in biomedical applications (Lee et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-4-12-8(10)6-14-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZQBQIWVDXJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
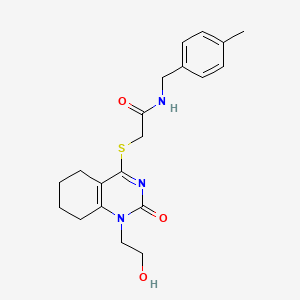
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2957604.png)
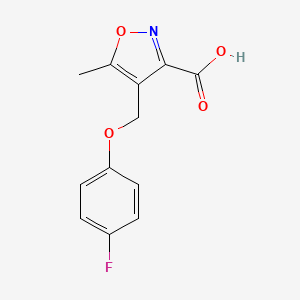
![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
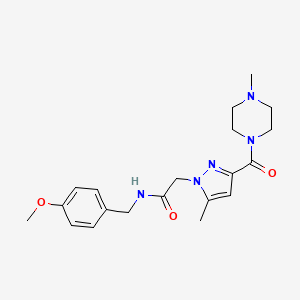
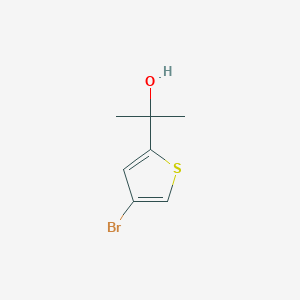
![1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2957612.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)
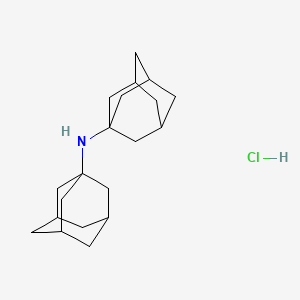
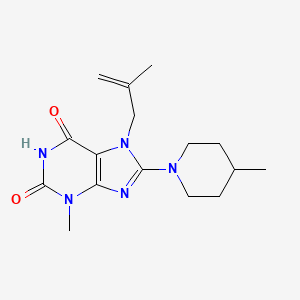
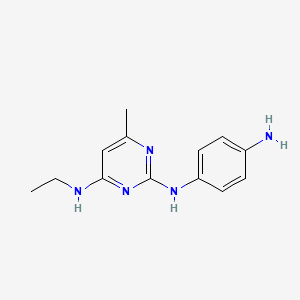
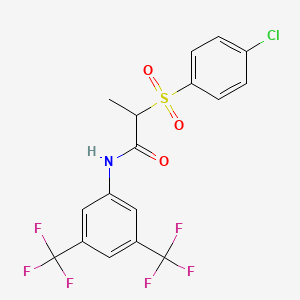
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2957625.png)
